nAChR antagonist 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinic acetylcholine receptor antagonist 1 is a compound that inhibits the activity of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast neurotransmission in the central and peripheral nervous systems. Nicotinic acetylcholine receptors are involved in various physiological and pathological functions, making them important therapeutic targets .

Méthodes De Préparation

The preparation of nicotinic acetylcholine receptor antagonist 1 involves synthetic routes that typically include the use of natural toxins as templates for structure-based drug design. The synthesis often requires the assembly of five transmembrane subunits, which are then co-crystallized with acetylcholine binding proteins to facilitate the understanding of the structure-function relationship of the ligand . Industrial production methods may involve the use of high-resolution structures obtained through X-ray and cryogenic electron microscopy .

Analyse Des Réactions Chimiques

Nicotinic acetylcholine receptor antagonist 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine, nicotine, and other nicotinic agonists and antagonists . The major products formed from these reactions are typically the result of the interaction between the ligand and the receptor, leading to the inhibition of ion flow and subsequent physiological effects .

Applications De Recherche Scientifique

Nicotinic acetylcholine receptor antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of ligand-gated ion channels. In biology, it helps in understanding the role of nicotinic acetylcholine receptors in neurotransmission and their involvement in various physiological processes. In medicine, it is being explored as a potential therapeutic agent for treating neurological and neurodegenerative disorders, such as addiction, schizophrenia, and Alzheimer’s disease . In industry, it is used in the development of new drugs targeting nicotinic acetylcholine receptors .

Mécanisme D'action

The mechanism of action of nicotinic acetylcholine receptor antagonist 1 involves the inhibition of nicotinic acetylcholine receptors by binding to the ligand-binding pocket at the interface between two neighboring subunits. This binding prevents the receptor from undergoing conformational changes necessary for ion channel opening, thereby blocking the transmission of signals . The molecular targets include various subunits of the nicotinic acetylcholine receptor, such as α7, α8, and α9, which are involved in different physiological pathways .

Comparaison Avec Des Composés Similaires

Nicotinic acetylcholine receptor antagonist 1 is unique in its ability to selectively inhibit specific subtypes of nicotinic acetylcholine receptors. Similar compounds include mecamylamine, dihydro-β-erythroidine, and hexamethonium, which also act as nicotinic acetylcholine receptor antagonists . nicotinic acetylcholine receptor antagonist 1 has shown greater selectivity and potency in inhibiting specific receptor subtypes, making it a valuable tool for research and therapeutic applications .

Propriétés

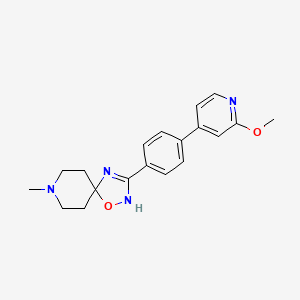

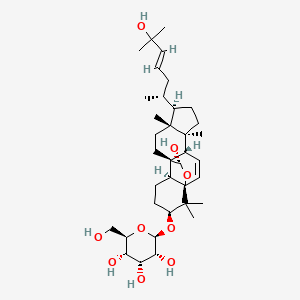

Formule moléculaire |

C19H22N4O2 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

3-[4-(2-methoxypyridin-4-yl)phenyl]-8-methyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |

InChI |

InChI=1S/C19H22N4O2/c1-23-11-8-19(9-12-23)21-18(22-25-19)15-5-3-14(4-6-15)16-7-10-20-17(13-16)24-2/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,21,22) |

Clé InChI |

QDLDRBASXSECJO-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC2(CC1)N=C(NO2)C3=CC=C(C=C3)C4=CC(=NC=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)

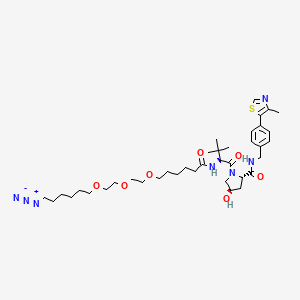

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)

![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)

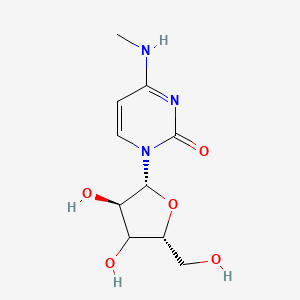

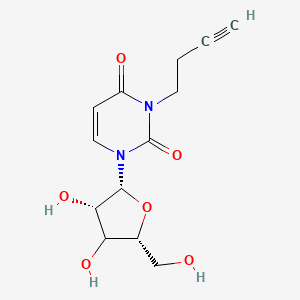

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)

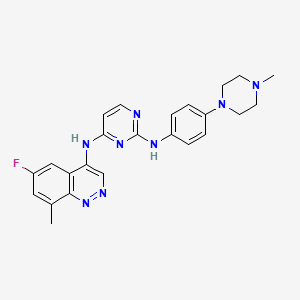

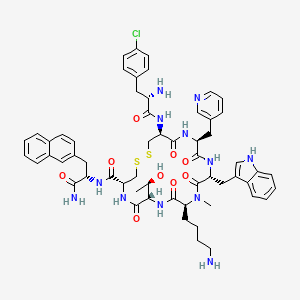

![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)